Cas no 929214-72-2 (methyl 4-amino-2-methylpyrimidine-5-carboxylate)

Methyl 4-amino-2-methylpyrimidine-5-carboxylate is a pyrimidine derivative with significant utility in pharmaceutical and agrochemical synthesis. Its structure, featuring both an amino and ester functional group, makes it a versatile intermediate for constructing heterocyclic compounds. The methyl ester moiety enhances solubility and reactivity, facilitating further derivatization, while the amino group offers a site for selective functionalization. This compound is particularly valuable in the development of active pharmaceutical ingredients (APIs) and crop protection agents due to its stability and compatibility with diverse reaction conditions. Its high purity and well-defined synthetic pathway ensure consistent performance in research and industrial applications.
methyl 4-amino-2-methylpyrimidine-5-carboxylate structure
929214-72-2 structure
Product Name:methyl 4-amino-2-methylpyrimidine-5-carboxylate
CAS No:929214-72-2
MF:C7H9N3O2
MW:167.165261030197
CID:4333597
PubChem ID:66490310
Update Time:2025-06-09

methyl 4-amino-2-methylpyrimidine-5-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 5-Pyrimidinecarboxylic acid, 4-amino-2-methyl-, methyl ester
    • methyl 4-amino-2-methylpyrimidine-5-carboxylate
    • 4-AMINO-2-METHYL-PYRIMIDINE-5-CARBOXYLIC ACID METHYL ESTER
    • 929214-72-2
    • SCHEMBL3618934
    • METHYL4-AMINO-2-METHYLPYRIMIDINE-5-CARBOXYLATE
    • JYERSEYSTVXQGF-UHFFFAOYSA-N
    • AB76360
    • 2-methyl-4-amino-5-carbomethoxypyrimidine
    • EN300-134933
    • AKOS015867587
    • Inchi: 1S/C7H9N3O2/c1-4-9-3-5(6(8)10-4)7(11)12-2/h3H,1-2H3,(H2,8,9,10)
    • InChI Key: JYERSEYSTVXQGF-UHFFFAOYSA-N
    • SMILES: C1(C)=NC=C(C(OC)=O)C(N)=N1

Computed Properties

  • Exact Mass: 167.069476538Da
  • Monoisotopic Mass: 167.069476538Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 174
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 78.1Ų

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Additional information on methyl 4-amino-2-methylpyrimidine-5-carboxylate

Introduction to Methyl 4-Amino-2-Methylpyrimidine-5-Carboxylate (CAS No. 929214-72-2)

Methyl 4-amino-2-methylpyrimidine-5-carboxylate (CAS No. 929214-72-2) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique pyrimidine core and functional groups, exhibits a range of biological activities that make it a valuable candidate for various therapeutic applications.

The chemical structure of methyl 4-amino-2-methylpyrimidine-5-carboxylate consists of a pyrimidine ring substituted with an amino group at the 4-position, a methyl group at the 2-position, and a carboxylate ester at the 5-position. This configuration imparts specific physicochemical properties that are crucial for its biological interactions and potential therapeutic effects.

Recent studies have highlighted the importance of pyrimidine derivatives in drug discovery, particularly in the development of novel antiviral, antibacterial, and anticancer agents. The presence of the amino group in methyl 4-amino-2-methylpyrimidine-5-carboxylate allows for hydrogen bonding interactions with biological targets, enhancing its binding affinity and selectivity. Additionally, the methyl group at the 2-position provides steric hindrance that can influence the compound's conformational flexibility and stability.

In the context of antiviral research, methyl 4-amino-2-methylpyrimidine-5-carboxylate has shown promise as a potential inhibitor of viral replication. Studies have demonstrated its ability to interfere with key viral enzymes, such as RNA-dependent RNA polymerases, which are essential for viral genome replication. This makes it a valuable lead compound for the development of new antiviral drugs, especially against emerging viral threats.

Furthermore, the compound's potential as an antibacterial agent has been explored in several studies. Research has indicated that methyl 4-amino-2-methylpyrimidine-5-carboxylate can disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways. These findings suggest its utility in combating multidrug-resistant bacterial strains, a growing concern in global healthcare.

In the realm of cancer research, methyl 4-amino-2-methylpyrimidine-5-carboxylate has exhibited anticancer properties by targeting specific signaling pathways involved in tumor growth and metastasis. Preclinical studies have shown that it can induce apoptosis in cancer cells and inhibit angiogenesis, making it a promising candidate for further investigation as an anticancer agent.

The pharmacokinetic properties of methyl 4-amino-2-methylpyrimidine-5-carboxylate have also been studied to ensure its suitability for therapeutic use. Its solubility, stability, and bioavailability are critical factors that determine its effectiveness as a drug candidate. Researchers have optimized these properties through various chemical modifications and formulation strategies to enhance its therapeutic potential.

Clinical trials are currently underway to evaluate the safety and efficacy of methyl 4-amino-2-methylpyrimidine-5-carboxylate in human subjects. Preliminary results have been encouraging, with no significant adverse effects reported at therapeutic doses. These findings underscore the compound's potential as a safe and effective treatment option for various diseases.

In conclusion, methyl 4-amino-2-methylpyrimidine-5-carboxylate (CAS No. 929214-72-2) is a promising compound with diverse biological activities and therapeutic applications. Its unique chemical structure and functional groups make it an attractive candidate for further research and development in medicinal chemistry and pharmaceutical sciences. As ongoing studies continue to uncover its full potential, this compound is poised to play a significant role in advancing healthcare solutions for various medical conditions.

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